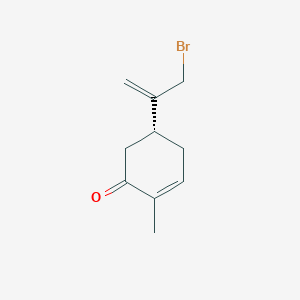
(5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one is an organic compound with a complex structure that includes a brominated alkene and a substituted cyclohexenone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable alkene followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as distillation or chromatography. The choice of solvents, catalysts, and purification methods can significantly impact the yield and purity of the final product.
化学反応の分析
Types of Reactions
(5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable building block for various applications.
作用機序
The mechanism by which (5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (5R)-5-(3-chloroprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one
- (5R)-5-(3-fluoroprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one
- (5R)-5-(3-iodoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one
Uniqueness
Compared to similar compounds, (5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
75107-34-5 |
|---|---|
分子式 |
C10H13BrO |
分子量 |
229.11 g/mol |
IUPAC名 |
(5R)-5-(3-bromoprop-1-en-2-yl)-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H13BrO/c1-7-3-4-9(5-10(7)12)8(2)6-11/h3,9H,2,4-6H2,1H3/t9-/m1/s1 |
InChIキー |
GYCXMERBRMIIAU-SECBINFHSA-N |
異性体SMILES |
CC1=CC[C@H](CC1=O)C(=C)CBr |
正規SMILES |
CC1=CCC(CC1=O)C(=C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


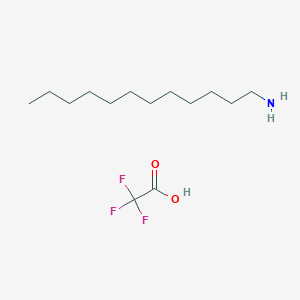
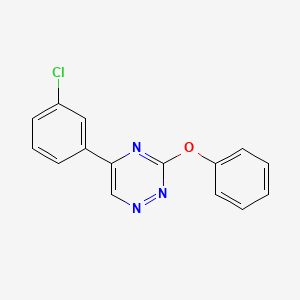
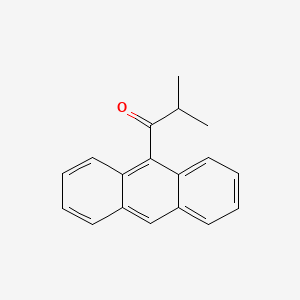



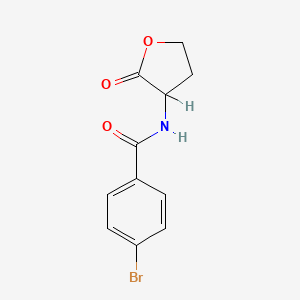
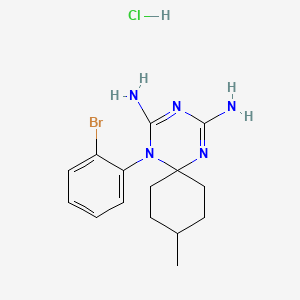

![N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide](/img/structure/B14449201.png)
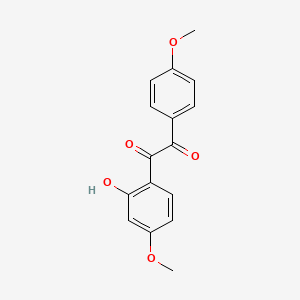
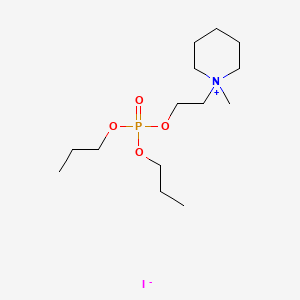
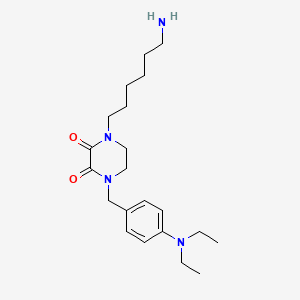
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449224.png)
